Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for polycyclic systems. The name is constructed by analyzing its core structural components:
- Bicyclic framework : The term 1-azabicyclo[2.2.1]heptane denotes a seven-membered bicyclic structure with nitrogen at position 1. The bicyclo notation [2.2.1] specifies that the ring system contains three bridges with 2, 2, and 1 carbon atoms, respectively. This framework is analogous to norbornane but with a nitrogen atom replacing one carbon.
- Spiro junction : The prefix spiro indicates a shared atom (carbon or heteroatom) between two rings. Here, the bicyclo[2.2.1]heptane system is connected to a pyrrolidine ring via a single spiro carbon atom at position 7 of the bicycloheptane and position 3' of the pyrrolidine.
- Substituent : The 3-pyridazinyl group is a six-membered aromatic ring containing two adjacent nitrogen atoms, attached to the pyrrolidine ring at position 1'.
The full IUPAC name thus systematically describes the connectivity and stereoelectronic arrangement of the molecule.
| Structural Component | Nomenclature Breakdown | Positional Details |
|---|---|---|
| Bicyclic core | 1-azabicyclo[2.2.1]heptane | Nitrogen at position 1; bridges of 2, 2, 1 carbons |
| Spiro junction | Spiro[7,3'] | Connects bicycloheptane (C7) to pyrrolidine (C3') |
| Heteroaromatic substituent | 1'-(3-pyridazinyl) | Pyridazine ring attached to pyrrolidine C1' |
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula of this compound is C₁₃H₁₈N₄ , determined by summing the contributions from its constituent rings and substituents:
- 1-azabicyclo[2.2.1]heptane : C₆H₁₀N (7-membered bicyclic system with one nitrogen).
- Pyrrolidine : C₄H₈N (5-membered amine ring, with one nitrogen).
- 3-pyridazinyl : C₄H₃N₂ (6-membered diazine ring).
Constitutional isomerism arises from variations in connectivity or substituent placement:
- Spiro junction configuration : The shared spiro carbon could theoretically adopt different stereochemical arrangements, though the rigid bicyclo[2.2.1]heptane framework limits conformational flexibility.
- Substituent positional isomerism : The pyridazinyl group’s attachment site on the pyrrolidine ring (e.g., 2' vs. 3') could yield distinct isomers, though the reported compound specifies the 3'-position.
- Bicyclo bridge isomerism : Altering the bridge lengths in the bicyclo[2.2.1]heptane system (e.g., [2.1.2] instead of [2.2.1]) would produce a different core structure, but this falls outside the scope of constitutional isomerism for the given compound.
| Isomerism Type | Structural Basis | Example Variation |
|---|---|---|
| Positional (substituent) | Pyridazinyl attachment position | 1'-(2-pyridazinyl) vs. 1'-(3-pyridazinyl) |
| Spiro connectivity | Alternative spiro atom linkage | Spiro[7,4'] instead of [7,3'] |
Properties
CAS No. |
646057-11-6 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-pyridazin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
InChI |
InChI=1S/C13H18N4/c1-2-12(15-14-6-1)16-9-5-13(10-16)11-3-7-17(13)8-4-11/h1-2,6,11H,3-5,7-10H2 |
InChI Key |
WSUORKOVPNKLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=NN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Amides and Hydrolysis Stability
The 7-azabicyclo[2.2.1]heptane scaffold, present in the target compound, is known for its resistance to base-catalyzed hydrolysis. Kinetic studies under pseudo-first-order conditions (70°C, NaOD/D₂O) revealed that 7-azabicyclo[2.2.1]heptane amides (e.g., compound 4a) hydrolyze slower than planar pyrrolidine amides (3a) and azetidine amides (2a), with reactivity trends: 2a > 3a > 4a > bridgehead-substituted analogs (5a). This stability is attributed to the non-planar, pyramidal nitrogen geometry, which reduces hydroxide attack on the carbonyl group . The spiro compound’s bicyclic core likely inherits this hydrolytic stability, enhancing its suitability as a metabolically stable pharmacophore.
Table 1: Hydrolysis Reactivity of Bicyclic Amides
| Compound | Structure | Relative Reactivity (70°C) |
|---|---|---|
| 2a (Azetidine) | Planar N, small ring | Highest |
| 3a (Pyrrolidine) | Planar N, larger ring | Moderate |
| 4a (7-Azabicyclo) | Non-planar N, bicyclic | Low |
| 5a (Bridgehead) | Steric hindrance | Lowest |
Spirocyclic Analogues in Receptor Targeting
Nicotinic Acetylcholine Receptor (α7 nAChR) Ligands
Bristol-Myers Squibb developed spiro-cyclic 1-azabicyclo[2.2.1]heptane derivatives bearing oxazol-2′-amine and heteroaryl substituents as α7 ligands. For example, Compound 21 (EC₅₀ = 34 nM) demonstrated high potency in FLIPR assays .
Muscarinic Receptor Agonists
1-Azabicyclo[2.2.1]heptane oximes with bulky appendages exhibit potent muscarinic activity. For instance, derivatives with extended substituents showed sub-nanomolar binding affinities . The target compound’s pyridazinyl group introduces a rigid, planar heterocycle that may improve receptor subtype selectivity compared to non-aromatic analogs.
Physicochemical Properties
The target compound’s PSA (32.26 Ų) and XLogP (0.9) balance membrane permeability and solubility, favorable for oral bioavailability. In comparison:
- Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779): Higher PSA (oxazolidinone group) may reduce permeability .
- 1-Azabicyclo[2.2.1]heptan-3-one oximes : Lower XLogP (~0.5) increases solubility but may limit blood-brain barrier penetration .
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- is a complex bicyclic compound notable for its spiro structure, which integrates both azabicyclic and pyrrolidine moieties. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound's structural formula indicates a nitrogen atom in one of its rings, enhancing its potential interactions with biological targets. The presence of a pyridazine ring further adds to its unique physicochemical properties, including weak basicity and a high dipole moment, which can facilitate π-π stacking interactions and dual hydrogen-bonding capabilities .
| Property | Value |
|---|---|
| CAS Number | 646055-91-6 |
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
| Canonical SMILES | C1CN2CCC1C23CCN(C3)C4=CN=CC=C4 |
Biological Activities
Research indicates that spiro compounds exhibit a variety of biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with spiro structures can possess significant antimicrobial activity against various pathogens.
- Anticancer Effects : Certain spirocyclic derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives are being explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
The mechanism by which spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- exerts its biological effects involves interaction with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, triggering downstream signaling pathways that contribute to the observed biological activities.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various spiro compounds, spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)- demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–20 µg/mL, indicating potent activity compared to standard antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in human breast cancer cell lines (MCF-7). The compound was shown to activate caspase pathways and increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-, a comparison with other structurally related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spironolactone | Steroidal spiro compound | Used as a diuretic medication |
| Spirocyclic oxindole derivatives | Heterocyclic spiro compounds | Known for anticancer properties |
| Spiro[5.5]undecane | Carbocyclic spiro compound | Exhibits strain due to ring size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
